4'-(benzyloxy)-Butyrophenone
Description
4'-(Benzyloxy)-Butyrophenone (CAS 54696-05-8, molecular formula C₁₅H₁₄O₂) is a ketone derivative featuring a benzyloxy substituent at the para position of the phenyl ring. Its synthesis typically involves the reaction of benzyl chloride with 4-hydroxybutyrophenone in the presence of a base like KOH, yielding a white crystalline solid with a melting point of 91–94°C . This compound is a key intermediate in organic synthesis, particularly for isoquinolines, quinolines, and chalcone-based materials . Its benzyloxy group enhances π-π stacking interactions, making it valuable in materials science and medicinal chemistry .
Properties
Molecular Formula |
C17H18O2 |
|---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
1-(4-phenylmethoxyphenyl)butan-1-one |
InChI |
InChI=1S/C17H18O2/c1-2-6-17(18)15-9-11-16(12-10-15)19-13-14-7-4-3-5-8-14/h3-5,7-12H,2,6,13H2,1H3 |
InChI Key |
FTPXAOXGGPMEKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Metallo-β-Lactamase Inhibitors :
Material Science: Liquid Crystals and Nonlinear Optics
Liquid-Crystalline Behavior :
Chalcone Derivatives :
- Crystal A (benzyloxy at phenyl ring) shows orthorhombic symmetry and hyperpolarizability (0.1314 × 10⁻³⁰ e.s.u.), while Crystal B (benzyloxy at hydroxyphenyl) adopts monoclinic symmetry with higher hyperpolarizability (0.188 × 10⁻³⁰ e.s.u.), indicating substituent position dictates nonlinear optical properties .
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